molecular formula C13H7F4NO2 B1445536 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene CAS No. 646054-51-5

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene

Cat. No.: B1445536
CAS No.: 646054-51-5
M. Wt: 285.19 g/mol
InChI Key: BXRVWNWNFBLHPD-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of a fluorinated benzene derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-nitrobenzene: Similar structure but lacks the trifluoromethyl group.

    4-Nitro-2-(trifluoromethyl)aniline: Contains an amino group instead of a fluorine atom.

    2-Fluoro-4-nitrotoluene: Similar but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is unique due to the combination of fluorine, nitro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(5-2-8)18(19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRVWNWNFBLHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743091
Record name 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646054-51-5
Record name 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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